3-Hydroxycyclohexane-1-carboxamide
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Overview
Description
3-Hydroxycyclohexane-1-carboxamide is an organic compound with the molecular formula C7H13NO2 It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) and a carboxamide group (-CONH2) attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxycyclohexane-1-carboxamide can be achieved through several methodsAnother method includes the biocatalytic synthesis of (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid, which can be further converted to the carboxamide derivative .
Industrial Production Methods: Industrial production of this compound typically involves the use of hydrolases for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives . These methods are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxycyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions include cyclohexanone derivatives, amines, and substituted cyclohexane compounds .
Scientific Research Applications
3-Hydroxycyclohexane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 3-Hydroxycyclohexane-1-carboxamide involves its interaction with various molecular targets. The carboxamide moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This property makes it a potential candidate for enzyme inhibition studies, particularly in the context of pharmaceutical research .
Comparison with Similar Compounds
Cyclohexane-1-carboxamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxycyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical properties and reactivity.
4-Azido-3-hydroxycyclohexane-1-carboxamide:
Uniqueness: 3-Hydroxycyclohexane-1-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-hydroxycyclohexane-1-carboxamide |
InChI |
InChI=1S/C7H13NO2/c8-7(10)5-2-1-3-6(9)4-5/h5-6,9H,1-4H2,(H2,8,10) |
InChI Key |
ZHRSANJYFKREQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)O)C(=O)N |
Origin of Product |
United States |
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